molecular formula C9H5NO4 B1627350 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione CAS No. 107583-34-6

5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione

Cat. No. B1627350
M. Wt: 191.14 g/mol
InChI Key: JFMOHWGQNJCMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione , also known by its chemical formula C₉H₇NO₂ , is a heterocyclic compound. Its molecular weight is approximately 161.16 g/mol . The IUPAC name for this compound is 5H-[1,3]dioxolo[4,5-f]indole . It is a solid substance that is sealed and stored in a dry environment at temperatures between 2°C and 8°C .

Scientific Research Applications

Drug Screening Models

5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione derivatives have been studied in the context of drug screening, particularly in cancer research. For instance, a study evaluated the cytostatic effects of certain compounds, including a 5H-[1,3]Dioxolo[4,5-f]indole derivative, on colorectal adenocarcinoma cells. This research found that these cells, when cultured in three dimensions, showed resistance to the tested drugs, highlighting the complexity of cancer cell responses to chemotherapy agents (Poloznikov et al., 2019).

Synthesis and Chemical Properties

Various studies focus on the synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione derivatives and their chemical properties. For instance, research has developed efficient methods for synthesizing these compounds, exploring their potential in creating a wide range of structurally diverse compounds. Such studies often involve confirming the structure of these compounds through spectroscopy and crystallographic analysis, contributing to our understanding of their chemical behavior and potential applications in medicinal chemistry (Mieczkowski et al., 2016).

Antimicrobial and Antitumor Activities

Several studies have reported on the antimicrobial and antitumor properties of 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione derivatives. These compounds have been tested for their efficacy against various cancer cell lines and pathogens. For instance, some derivatives have shown moderate inhibitory activity against the fungus Candida albicans, highlighting their potential as antifungal agents (Ramadan et al., 2019). Additionally, novel compounds containing the 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione moiety have been evaluated for their antitumor activity, demonstrating pronounced effects on certain cancer cell lines (Yang et al., 2015).

properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-8-4-1-6-7(14-3-13-6)2-5(4)10-9(8)12/h1-2H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOHWGQNJCMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576360
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione

CAS RN

107583-34-6
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 2
Reactant of Route 2
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 3
Reactant of Route 3
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 4
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 5
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Reactant of Route 6
Reactant of Route 6
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.